1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine
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Overview
Description
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is a complex organic compound that features a guanidine core substituted with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine typically involves the reaction of a guanidine derivative with tert-butyl isocyanide and a pyridin-2-ylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-2-cyano-3-(2-pyridylmethyl)guanidine
- tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a guanidine core with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group makes it a versatile compound for various applications.
Properties
CAS No. |
67026-87-3 |
---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C12H17N5/c1-12(2,3)17-11(16-9-13)15-8-10-6-4-5-7-14-10/h4-7H,8H2,1-3H3,(H2,15,16,17) |
InChI Key |
DNGVGYXCGZEIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=NCC1=CC=CC=N1)NC#N |
Origin of Product |
United States |
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